
(Cyclopropylmethyl)(3-methylpentan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclopropylmethyl)(3-methylpentan-2-yl)amine is a chemical compound with the molecular formula C10H21N and a molecular weight of 155.28 g/mol . It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)(3-methylpentan-2-yl)amine typically involves the reaction of cyclopropylmethylamine with 3-methylpentan-2-one under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as the compound is mainly used for research purposes. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylmethyl)(3-methylpentan-2-yl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: The amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines .
Scientific Research Applications
(Cyclopropylmethyl)(3-methylpentan-2-yl)amine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.
Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.
Industry: It may be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)(3-methylpentan-2-yl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amine metabolism, leading to the formation of various metabolites. These interactions can affect cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethylamine: A simpler analog with similar reactivity.
3-Methylpentan-2-amine: Another related compound with comparable chemical properties.
Uniqueness
(Cyclopropylmethyl)(3-methylpentan-2-yl)amine is unique due to its specific structure, which combines the cyclopropylmethyl and 3-methylpentan-2-yl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized research applications .
Properties
Molecular Formula |
C10H21N |
|---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-3-methylpentan-2-amine |
InChI |
InChI=1S/C10H21N/c1-4-8(2)9(3)11-7-10-5-6-10/h8-11H,4-7H2,1-3H3 |
InChI Key |
AZXVNWPEDXZUNG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NCC1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B13253112.png)
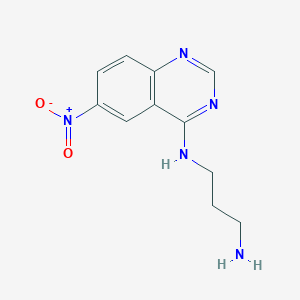
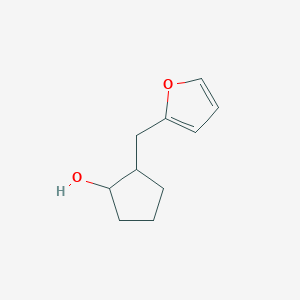
![1-{[1-(4-Fluorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13253129.png)

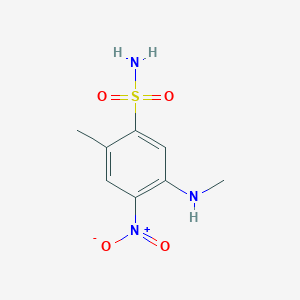
![2-{4-[(2,2-Dimethylpropyl)amino]phenyl}acetonitrile](/img/structure/B13253166.png)
![3-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol](/img/structure/B13253167.png)
![4-[(2-Ethylcyclohexyl)amino]butan-2-ol](/img/structure/B13253168.png)
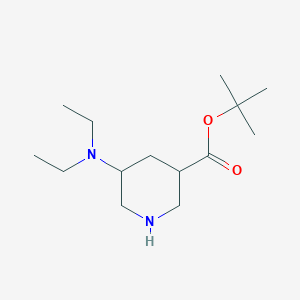
![1H-Pyrrolo[2,3-B]pyridin-7-ium-7-olate hydrate](/img/structure/B13253173.png)
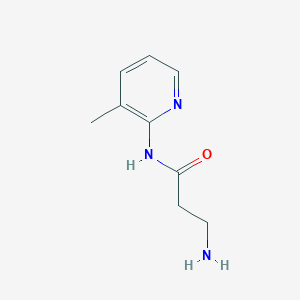
![4-Chloro-2-[(cyclopropylamino)methyl]phenol](/img/structure/B13253177.png)
![2-[(2-Methylpropanesulfonyl)methyl]pyrrolidine](/img/structure/B13253187.png)
